![molecular formula C18H21ClN4O2S B2389090 5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-42-0](/img/structure/B2389090.png)
5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H21ClN4O2S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds related to "5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" have been explored for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, with some showing good to moderate activities against various microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of related compounds. For example, studies on the synthesis, crystal and molecular structure, vibrational spectroscopic, and density functional theory (DFT) analyses provide insights into the molecular configurations and potential reactivity of such compounds (Wu, Qing-mei, Ye, Wenjun, Guo, Q., et al., 2021). These studies often include molecular docking to predict interactions with proteins, which could indicate therapeutic potentials.
Potential Antitumor Activities
Some related compounds have been evaluated for their antitumor activities. The synthesis and pharmacological evaluation of derivatives, including their interactions with cancer-related proteins and effects on tumor cells, are of particular interest. For example, certain compounds have shown inhibitory activity against specific proteins and demonstrated antitumor activity in cell-based assays (Zhou, Zhixu, Wu, Qing-mei, Huang, Zhu-yan, Yu, De-hou, & Lu, Hong-guang, 2021).
Mechanism of Action
Target of Action
It is known that compounds with a substituted 4-piperidinol core, such as this one, have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
As an antagonist of the human h (3) receptor, it likely binds to this receptor and inhibits its activity .
Biochemical Pathways
As an antagonist of the human h (3) receptor, it may influence neurotransmission and other related pathways .
Result of Action
As an antagonist of the human h (3) receptor, it may influence neurotransmission and other related cellular processes .
properties
IUPAC Name |
5-[(3-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-4-3-5-12(19)10-11)22-8-6-13(24)7-9-22/h3-5,10,13,15,24-25H,2,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFWHJUKXSWZJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)
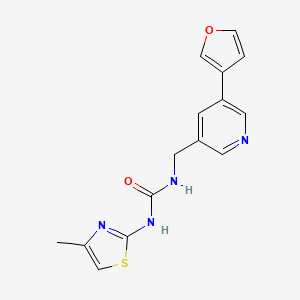
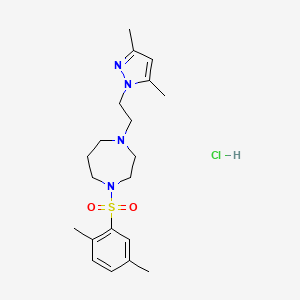
![{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)
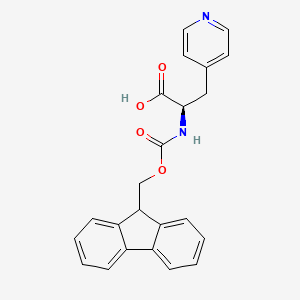

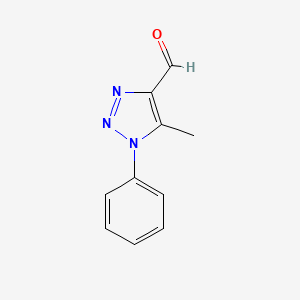
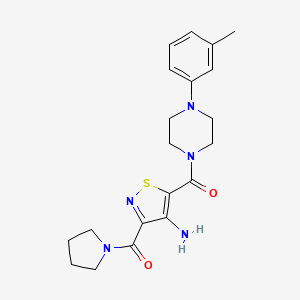
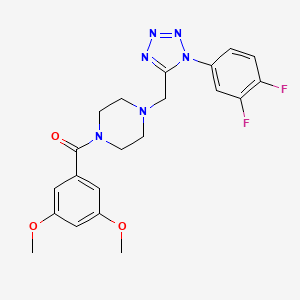
![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2389027.png)
